Cas no 1219912-12-5 (N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide)

N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide structure
1219912-12-5 structure
Product name:N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide
CAS No:1219912-12-5
MF:C14H24N6O3S
Molecular Weight:356.443760871887
CID:5472188
PubChem ID:49671355

N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • VU0499156-1
    • N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide
    • F2790-0491
    • AKOS024467207
    • N,N-dimethyl-4-(6-morpholin-4-ylpyridazin-3-yl)piperazine-1-sulfonamide
    • 1219912-12-5
    • N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide
    • インチ: 1S/C14H24N6O3S/c1-17(2)24(21,22)20-7-5-18(6-8-20)13-3-4-14(16-15-13)19-9-11-23-12-10-19/h3-4H,5-12H2,1-2H3
    • InChIKey: FYEHPACSQSUILR-UHFFFAOYSA-N
    • SMILES: S(N(C)C)(N1CCN(C2=CC=C(N=N2)N2CCOCC2)CC1)(=O)=O

計算された属性

  • 精确分子量: 356.16305982g/mol
  • 同位素质量: 356.16305982g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 9
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 497
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.6
  • トポロジー分子極性表面積: 90.5Ų

N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2790-0491-4mg
N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide
1219912-12-5 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2790-0491-15mg
N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide
1219912-12-5 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2790-0491-25mg
N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide
1219912-12-5 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2790-0491-20mg
N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide
1219912-12-5 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2790-0491-75mg
N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide
1219912-12-5 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2790-0491-3mg
N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide
1219912-12-5 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2790-0491-40mg
N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide
1219912-12-5 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2790-0491-2mg
N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide
1219912-12-5 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2790-0491-5μmol
N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide
1219912-12-5 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2790-0491-5mg
N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide
1219912-12-5 90%+
5mg
$103.5 2023-05-16

N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide 関連文献

N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamideに関する追加情報

Recent Advances in the Study of N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide (CAS: 1219912-12-5)

The compound N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide (CAS: 1219912-12-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique pyridazine and morpholine moieties, has been investigated for its biological activity, particularly in the context of kinase inhibition and anticancer properties. Recent studies have explored its mechanism of action, pharmacokinetics, and efficacy in various preclinical models, positioning it as a promising candidate for further drug development.

One of the key areas of research has focused on the compound's interaction with specific kinase targets. Kinases play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Preliminary data suggest that N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide exhibits selective inhibition against certain kinases, potentially offering a novel approach to targeted therapy. Structural-activity relationship (SAR) studies have been conducted to optimize the compound's binding affinity and selectivity, with modifications to the pyridazine and sulfonamide groups showing significant impact on its biological activity.

In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's potential in modulating other biological pathways. For instance, studies have indicated its role in inducing apoptosis in cancer cell lines, as well as its ability to interfere with angiogenesis, a critical process in tumor growth and metastasis. These findings underscore the multifaceted nature of this compound and its potential as a multi-targeted therapeutic agent. Further research is needed to elucidate the precise mechanisms underlying these effects and to evaluate its safety profile in vivo.

Another notable aspect of the research on N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide is its pharmacokinetic properties. Early-stage studies have demonstrated favorable absorption and distribution characteristics, with the compound exhibiting good bioavailability in animal models. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects. Researchers are currently exploring various formulation strategies, including prodrug approaches and nanoparticle-based delivery systems, to enhance its therapeutic index.

Looking ahead, the compound's potential clinical applications are being actively investigated. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance N,N-dimethyl-4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-sulfonamide through the drug development pipeline. Future studies will focus on validating its efficacy in more complex disease models, as well as addressing any safety concerns that may arise during preclinical testing. The continued exploration of this compound represents a promising avenue for the development of new therapies in oncology and beyond.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD